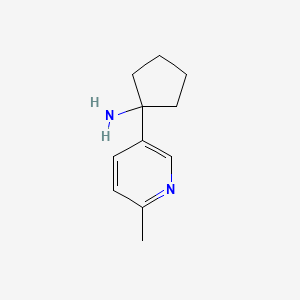
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of cyclopentanamine, where the amine group is attached to a cyclopentane ring, and a methyl-substituted pyridine ring is attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions, such as the Pauson-Khand reaction, which involves the cyclization of an alkyne, an alkene, and carbon monoxide.
Coupling of Pyridine and Cyclopentane Rings: The final step involves coupling the pyridine and cyclopentane rings through a nucleophilic substitution reaction, where the amine group on the cyclopentane ring reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or cyclopentane rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation Products: N-oxides, aldehydes, or carboxylic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Halogenated derivatives, alkylated derivatives, or acylated derivatives.
科学的研究の応用
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Pyridin-3-yl)cyclopentan-1-amine: A similar compound without the methyl group on the pyridine ring.
1-(6-Chloropyridin-3-yl)cyclopentan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
1-(6-Ethylpyridin-3-yl)cyclopentan-1-amine: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity, biological activity, and physical properties. This methyl group can affect the compound’s ability to interact with molecular targets, its solubility, and its overall stability.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
1-(6-methylpyridin-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(8-13-9)11(12)6-2-3-7-11/h4-5,8H,2-3,6-7,12H2,1H3 |
InChIキー |
GXPKMABOPAPHBD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2(CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


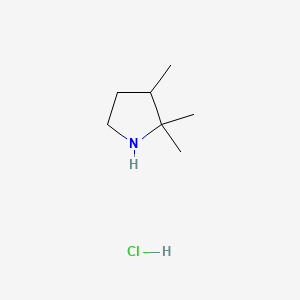
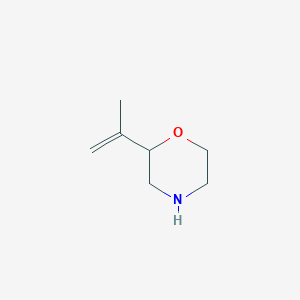

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
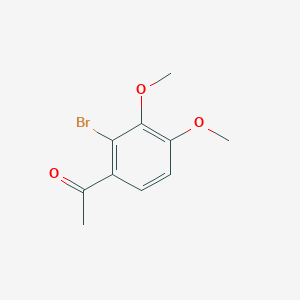
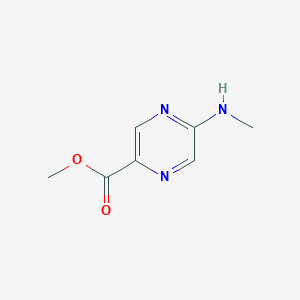
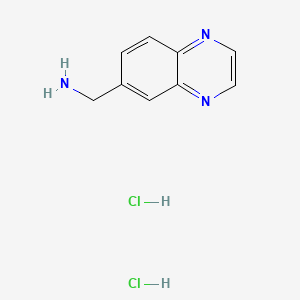
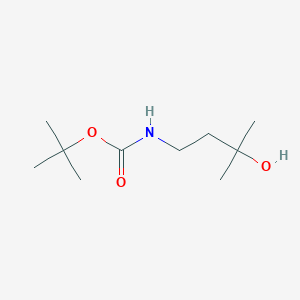
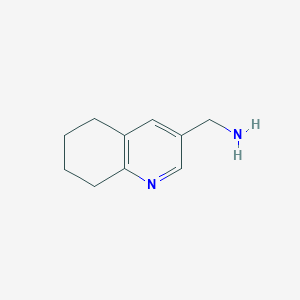
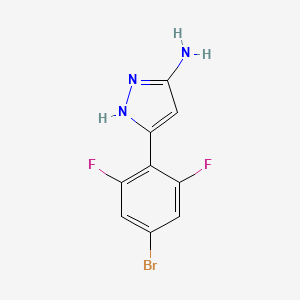
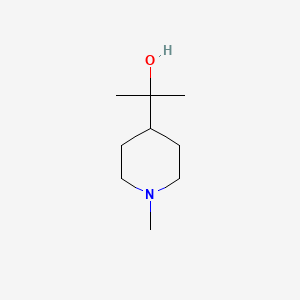
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
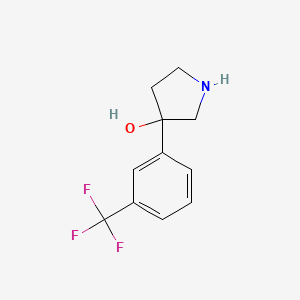
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
